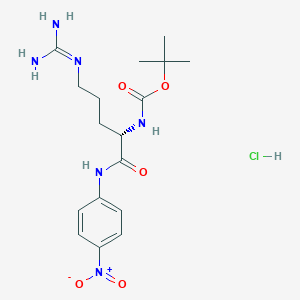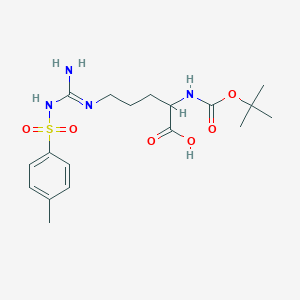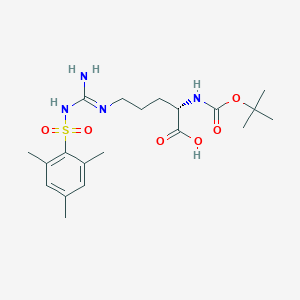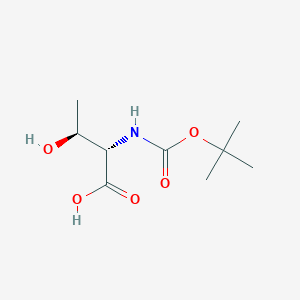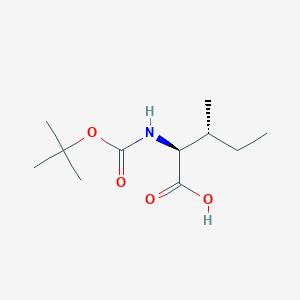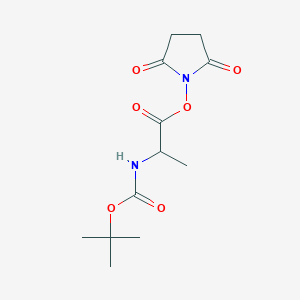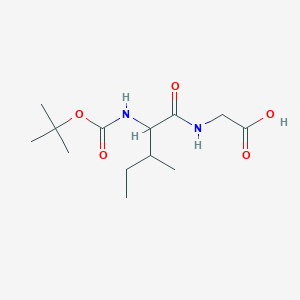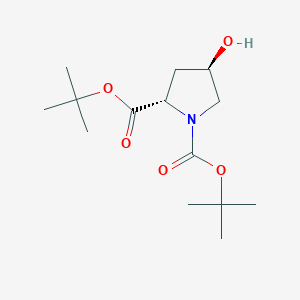
Boc-D-fenilalanina
Descripción general
Descripción
Boc-D-Phe-OH is a derivative of D-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various pharmaceuticals and biochemical reagents .
Aplicaciones Científicas De Investigación
Boc-D-Phe-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Target of Action
Boc-D-phenylalanine primarily targets enzymes such as carboxypeptidase A, endorphinase, and enkephalinase . These enzymes play crucial roles in various biochemical processes, including the breakdown of proteins and peptides, and the regulation of pain and mood through the modulation of endorphin levels .
Mode of Action
As an inhibitor of carboxypeptidase A, endorphinase, and enkephalinase, Boc-D-phenylalanine prevents these enzymes from carrying out their normal functions . This results in an increase in the production of endorphins, which are natural pain-relieving compounds in the body .
Biochemical Pathways
Boc-D-phenylalanine is involved in the phenylalanine metabolic pathway . This pathway is crucial for the synthesis of other important compounds such as tyrosine, dopamine, noradrenaline, and thyroxine . By inhibiting certain enzymes in this pathway, Boc-D-phenylalanine can affect the production and regulation of these compounds .
Pharmacokinetics
Like other amino acids, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of carboxypeptidase A, endorphinase, and enkephalinase by Boc-D-phenylalanine leads to an increase in endorphin production . This results in diminished pain, as endorphins are the body’s natural painkillers . Additionally, the compound’s action on the phenylalanine metabolic pathway can influence the levels of other compounds such as tyrosine, dopamine, noradrenaline, and thyroxine .
Action Environment
The action, efficacy, and stability of Boc-D-phenylalanine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with its target enzymes . Moreover, factors such as temperature and the presence of other compounds can also influence its action .
Análisis Bioquímico
Biochemical Properties
Boc-D-phenylalanine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of benzo [de] [1,7] napthyridinones as PARP1 inhibitors . It is also an important reagent during the manufacturing of proline-containing, ß-turn mimetic cycle tetrapeptides .
Cellular Effects
The effects of Boc-D-phenylalanine on cells and cellular processes are complex and multifaceted. For example, D-Phenylalanine, a carboxypeptidase A, endorphinase, and enkephalinase inhibitor, enhances endorphin production and diminishes pain. This suggests that Boc-D-phenylalanine may have similar effects, given its structural similarity to D-Phenylalanine.
Molecular Mechanism
Boc-D-phenylalanine exerts its effects at the molecular level through various mechanisms. It is involved in the formation of nanotubes embedded in biocompatible polymers, exhibiting strong piezoelectric properties when a periodic mechanical force is applied . This indicates that Boc-D-phenylalanine can convert applied mechanical forces into electricity, which is a unique property among biochemical compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-D-phenylalanine can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that Boc-D-phenylalanine has a melting point between 78-87 °C and is stored at temperatures between 2-8°C .
Dosage Effects in Animal Models
The effects of Boc-D-phenylalanine can vary with different dosages in animal models. For instance, phenylalanine has been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis in PKU genetic mice and rats submitted to different HPA models
Metabolic Pathways
Boc-D-phenylalanine is involved in the phenylalanine metabolism pathway . Phenylalanine is a precursor of Tyrosine, which leads to the formation of adrenaline. Adrenaline is then converted into a brain chemical utilized to produce noradrenaline, promoting mental alertness and memory, and suppressing appetite .
Subcellular Localization
It is known that the localization of three phenylalanine ammonia-lyases (PAL1, -2, and -3) and Cinnamate 4-Hydroxlase (C4H) from Scutellaria baicalensis was examined in onion epidermal cells . These genes encode key enzymes in the phenylpropanoid pathway for the synthesis of flavones, which may suggest potential subcellular localizations for Boc-D-phenylalanine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Phe-OH typically involves the protection of the amino group of D-phenylalanine with a Boc group. This is achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of Boc-D-Phe-OH follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient stirring mechanisms to ensure uniform mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-Phe-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
Deprotection: D-phenylalanine.
Coupling: Peptides and peptide derivatives.
Comparación Con Compuestos Similares
Boc-D-Phe-OH is compared with other similar compounds such as:
Boc-L-phenylalanine: The L-enantiomer of Boc-D-Phe-OH, used similarly in peptide synthesis.
Fmoc-D-phenylalanine: Another protected form of D-phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-L-tryptophan: A Boc-protected form of L-tryptophan, used in the synthesis of peptides containing tryptophan residues.
Boc-D-Phe-OH is unique due to its specific stereochemistry (D-enantiomer) and the Boc protecting group, which provides stability and ease of removal under mild acidic conditions .
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348469 | |
| Record name | Boc-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18942-49-9 | |
| Record name | N-tert-Butoxycarbonyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18942-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Boc-D-Phenylalanine interact with molecularly imprinted polymers (MIPs) designed for Boc-L-Phenylalanine?
A1: Boc-D-Phenylalanine, the D-enantiomer of Boc-L-Phenylalanine, interacts with MIPs designed for Boc-L-Phenylalanine, but with lower affinity. This difference in binding affinity arises from the specific spatial arrangement of binding sites within the MIP, tailored for the L-enantiomer. [, , ] Kinetic studies indicate that the imprinted polymer exhibits a faster adsorption rate for the template molecule (Boc-L-Phenylalanine) compared to the D-enantiomer. [] This preferential binding suggests that the imprinted sites within the polymer are more complementary to the template's configuration, leading to stronger interactions and slower dissociation.
Q2: What is the role of Boc-D-Phenylalanine in studying the selectivity of MIPs?
A2: Boc-D-Phenylalanine serves as a crucial analogue in selectivity studies of molecularly imprinted polymers (MIPs) designed for Boc-L-Phenylalanine. By comparing the binding behavior of both enantiomers, researchers can evaluate the MIP's ability to discriminate between structurally similar molecules. [, ] This discrimination arises from the difference in the strength of molecular interactions, like hydrogen bonding, between the enantiomers and the MIP. [, ] Studies have demonstrated that MIPs preferentially bind Boc-L-Phenylalanine, indicating successful imprinting and enantioselective recognition. [, ]
Q3: How does the mobile phase composition affect the retention behavior of Boc-D-Phenylalanine on MIPs?
A3: The mobile phase composition plays a significant role in the retention behavior of Boc-D-Phenylalanine on MIPs during HPLC analysis. [] Generally, an inverse relationship exists between the hydrogen bonding potential of the mobile phase and the retention time of the D-enantiomer. [] Mobile phases with lower hydrogen bonding capacity lead to stronger interactions between Boc-D-Phenylalanine and the MIP, resulting in increased retention times. This effect highlights the importance of optimizing mobile phase conditions for achieving efficient separation and analysis of enantiomers on MIP stationary phases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


